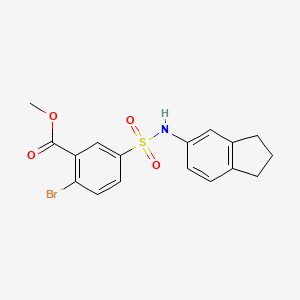![molecular formula C23H27N3O2 B7552329 2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B7552329.png)
2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MI-219, and it has been shown to have a range of biochemical and physiological effects that make it an interesting target for further study.
Mecanismo De Acción
The mechanism of action of MI-219 involves its ability to bind to the MDM2 protein and inhibit its activity. This leads to the activation of p53 and the induction of cell death in cancer cells. MI-219 has also been shown to have a range of other effects on cellular processes, including the regulation of gene expression and the modulation of signaling pathways.
Biochemical and Physiological Effects:
MI-219 has been shown to have a range of biochemical and physiological effects, including the induction of cell death in cancer cells, the regulation of gene expression, and the modulation of signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MI-219 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using MI-219 is its relatively low potency compared to other MDM2 inhibitors.
Direcciones Futuras
There are several potential future directions for research on MI-219. One area of interest is the development of more potent MDM2 inhibitors that could be used in cancer therapy. Another area of interest is the investigation of the effects of MI-219 on other cellular processes, such as autophagy and DNA damage response. Additionally, there is potential for the use of MI-219 in combination with other cancer therapies to enhance their effectiveness.
Métodos De Síntesis
The synthesis of MI-219 involves several steps, including the use of various reagents and solvents. The process begins with the preparation of 1-methyl-3-nitroindole, which is then reduced to 1-methylindole. This compound is then reacted with 4-bromo-N-(2-chloroethyl)benzamide to form 2-(1-methylindol-3-yl)-N-[4-(2-chloroethyl)phenyl]acetamide. Finally, this compound is treated with morpholine to give the desired product, 2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
MI-219 has been studied for its potential applications in cancer research. Specifically, it has been shown to inhibit the activity of MDM2, a protein that plays a role in regulating the activity of the tumor suppressor protein p53. By inhibiting MDM2, MI-219 can lead to the activation of p53 and the induction of cell death in cancer cells.
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-25-17-19(21-4-2-3-5-22(21)25)16-23(27)24-20-8-6-18(7-9-20)10-11-26-12-14-28-15-13-26/h2-9,17H,10-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEOUPBEZWFSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-difluorophenoxy)-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B7552247.png)

![[1-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7552278.png)
![N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B7552286.png)
![N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B7552296.png)
![(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate](/img/structure/B7552302.png)
![N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7552308.png)
![N-[3-[4-(cyclopropylmethyl)piperazin-1-yl]phenyl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B7552317.png)
![2-(2-chlorophenyl)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]cyclopropane-1-carboxamide](/img/structure/B7552322.png)
![2-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-3-yl]-1H-benzimidazole](/img/structure/B7552335.png)
![N-[2-methyl-6-[(2-pyrazol-1-ylpyridin-3-yl)methylcarbamoyl]phenyl]pyridine-4-carboxamide](/img/structure/B7552343.png)
![N-(5-chloropyridin-2-yl)-1-[4-cyano-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7552349.png)
![1-(3,5-difluorophenyl)-5-oxo-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B7552355.png)
![2-[[2-(3,4-Dichlorophenyl)propan-2-ylamino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7552365.png)